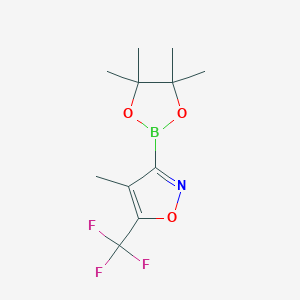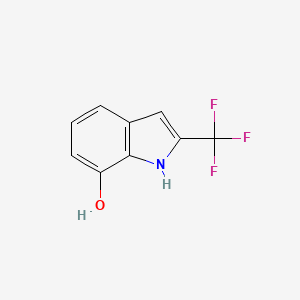
2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorenone core substituted with bis(4-bromobenzyl)amino groups, which imparts distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The fluorenone core is synthesized via Friedel-Crafts acylation of fluorene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The bis(4-bromobenzyl)amino groups are introduced through nucleophilic substitution reactions, where 4-bromobenzylamine reacts with the fluorenone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Oxidized fluorenone derivatives
Reduction: Fluorenol derivatives
Substitution: Functionalized fluorenone derivatives with various substituents
Applications De Recherche Scientifique
2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Fluorescent Properties: The fluorenone core contributes to its fluorescence, which can be utilized in imaging applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(bis(4-bromobenzyl)amino)-9H-thioxanthene-9-one
- N,N-Bis(4-bromobenzyl)amine
- 4,4′-Dibromodiphenylamine
Uniqueness
2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one stands out due to its unique combination of a fluorenone core with bis(4-bromobenzyl)amino groups, which imparts distinct chemical reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity profiles.
Propriétés
Numéro CAS |
96176-12-4 |
|---|---|
Formule moléculaire |
C27H19Br2NO |
Poids moléculaire |
533.3 g/mol |
Nom IUPAC |
2-[bis[(4-bromophenyl)methyl]amino]fluoren-9-one |
InChI |
InChI=1S/C27H19Br2NO/c28-20-9-5-18(6-10-20)16-30(17-19-7-11-21(29)12-8-19)22-13-14-24-23-3-1-2-4-25(23)27(31)26(24)15-22/h1-15H,16-17H2 |
Clé InChI |
ISUTUHVJGVOEHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N(CC4=CC=C(C=C4)Br)CC5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


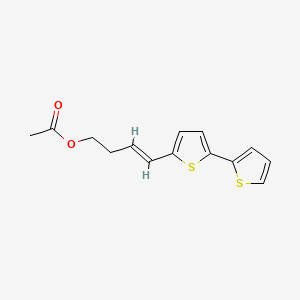



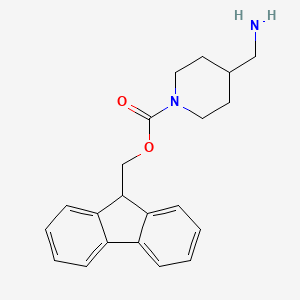
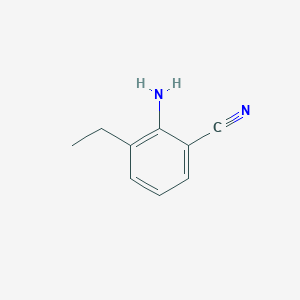


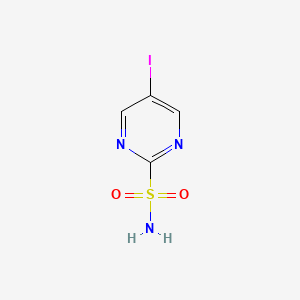
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
